
1-(4-Fluorophenyl)-3-isopropoxypropan-2-one
カタログ番号 B2470017
CAS番号:
1158037-45-6
分子量: 210.248
InChIキー: KSWGLBGVZLZGMX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-Fluorophenyl)-3-isopropoxypropan-2-one” is likely an organic compound containing a ketone group (C=O) and a fluorophenyl group (C6H4F). The isopropoxy group (OC3H7) and the ketone group are attached to the same carbon atom, forming a propone structure .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography . The fluorine atom would likely have an effect on the electronic structure of the molecule, potentially influencing its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the functional groups present in the molecule. For example, the presence of the fluorine atom could influence the compound’s polarity, boiling point, and reactivity .科学的研究の応用
Synthesis and Analytical Characterizations
- Synthesis and Characterization of Isomers : A study by Dybek et al. (2019) focused on the synthesis and comprehensive analytical characterization of various isomers related to 1-(4-Fluorophenyl)-3-isopropoxypropan-2-one. This included the use of mass spectrometry, chromatography, and spectroscopy analyses to differentiate between isomers, which is crucial for understanding the substance's properties and potential applications in research settings (Dybek et al., 2019).
Pharmacological Potential
- Cholesterol Absorption Inhibition : Rosenblum et al. (1998) discovered a derivative of this compound, SCH 58235, which acts as a potent inhibitor of cholesterol absorption. This compound demonstrated remarkable efficacy in reducing liver cholesteryl esters in animal models, suggesting its potential in addressing cholesterol-related health issues (Rosenblum et al., 1998).
Structural and Vibrational Properties
- Study of Thioureas : Saeed et al. (2011) conducted a study on the structural and vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, providing insights into the physical and chemical properties of compounds structurally related to this compound (Saeed et al., 2011).
Antitumor Properties
- Development of Antitumor Agents : Chou et al. (2010) explored derivatives of 2-phenylquinolin-4-ones, including compounds related to this compound, revealing significant inhibitory activity against various cancer cell lines. This indicates its potential as an antitumor agent (Chou et al., 2010).
Receptor Binding Studies
- High-Affinity Ligands for Cocaine Receptor : Milius et al. (1991) synthesized N-substituted 3-(4-fluorophenyl)tropane derivatives, showing high affinity at cocaine recognition sites. This study provides a foundational understanding of the receptor binding characteristics of compounds structurally similar to this compound (Milius et al., 1991).
Charge Density Analysis
- Study of Weak Intermolecular Interactions : Chopra et al. (2006) conducted a charge density study on crystalline compounds including 1-(4-Fluorophenyl)-3,6,6-trimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one. This study provides insights into the nature of weak intermolecular interactions, crucial for understanding the chemical behavior of related compounds (Chopra et al., 2006).
将来の方向性
特性
IUPAC Name |
1-(4-fluorophenyl)-3-propan-2-yloxypropan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-9(2)15-8-12(14)7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWGLBGVZLZGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)CC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-Methoxy-2,3,4-trinitrobenzene
116779-65-8



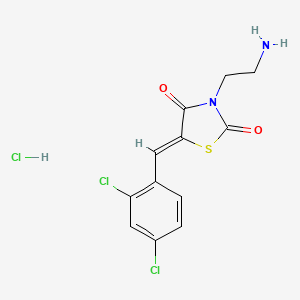
![N-[Cyano-(2-methylphenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide](/img/structure/B2469938.png)
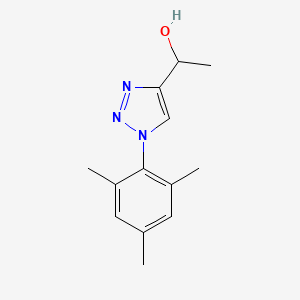
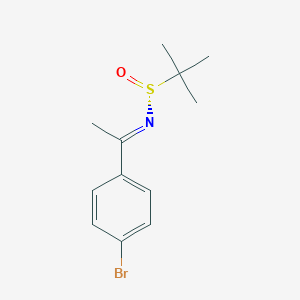
![N-(2-{[2-(anilinocarbonyl)-1-(tert-butyl)hydrazino]carbonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B2469942.png)
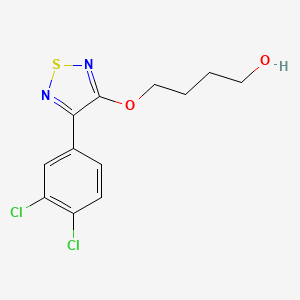
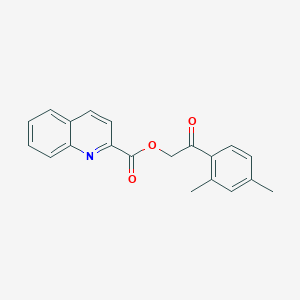
![1-((3R,5r,8r,9r,10s,13s,14s,17s)-3-hydroxy-3,13-dimethylhexadecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B2469953.png)
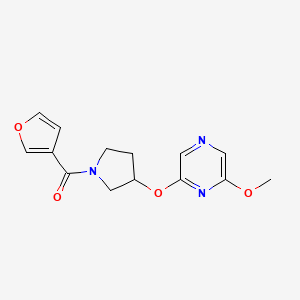
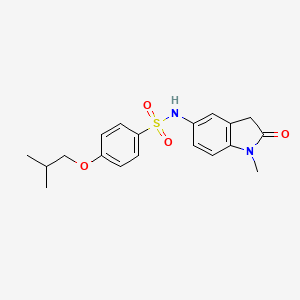
![N-(3-chloro-4-methoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2469956.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2469957.png)